Benzofuran, 4,6-dimethoxy-3-methyl-2-(8-nonenyl)-
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Overview
Description
Benzofuran, 4,6-dimethoxy-3-methyl-2-(8-nonenyl)- is a derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring. Benzofuran derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds .
Preparation Methods
The synthesis of benzofuran derivatives typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Industrial production methods may involve the use of transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
Benzofuran derivatives undergo various chemical reactions, including:
Oxidation: Benzofuran derivatives can be oxidized to form quinones or other oxidized products.
Reduction: Reduction reactions can convert benzofuran derivatives into dihydrobenzofurans.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzofuran ring, such as halogens, nitro groups, and hydroxyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of benzofuran derivatives involves interactions with various molecular targets and pathways. For example, some benzofuran derivatives inhibit the hypoxia-inducible factor (HIF-1) pathway, which is involved in cancer progression . Other derivatives may interact with enzymes or receptors to exert their biological effects .
Comparison with Similar Compounds
Benzofuran, 4,6-dimethoxy-3-methyl-2-(8-nonenyl)- can be compared with other benzofuran derivatives such as:
Psoralen: Used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another derivative used for similar therapeutic purposes.
Angelicin: Known for its biological activities. The uniqueness of benzofuran, 4,6-dimethoxy-3-methyl-2-(8-nonenyl)- lies in its specific substituents, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
831171-03-0 |
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Molecular Formula |
C20H28O3 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4,6-dimethoxy-3-methyl-2-non-8-enyl-1-benzofuran |
InChI |
InChI=1S/C20H28O3/c1-5-6-7-8-9-10-11-12-17-15(2)20-18(22-4)13-16(21-3)14-19(20)23-17/h5,13-14H,1,6-12H2,2-4H3 |
InChI Key |
CUHSATOYGGNPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C(=CC(=C2)OC)OC)CCCCCCCC=C |
Origin of Product |
United States |
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